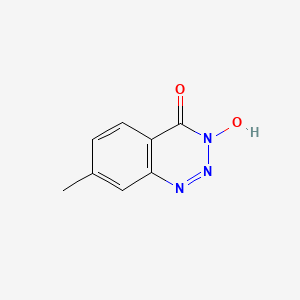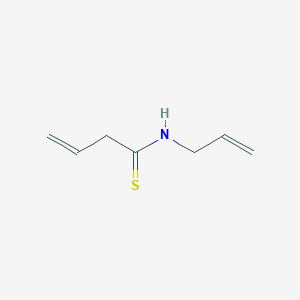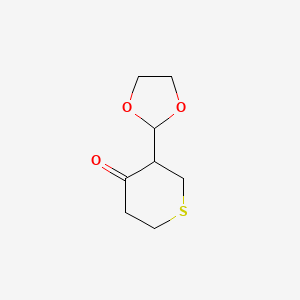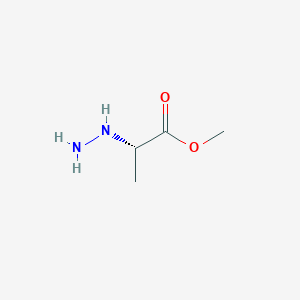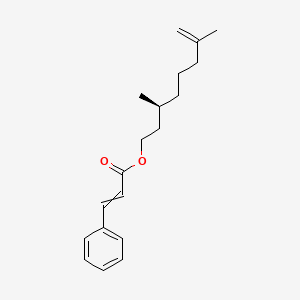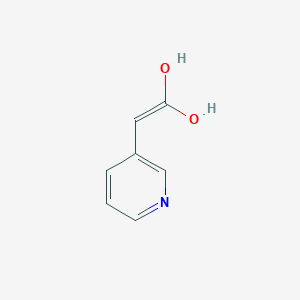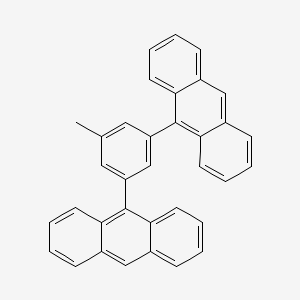
9,9'-(5-Methyl-1,3-phenylene)dianthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-(5-Methyl-1,3-phenylene)dianthracene is a chemical compound belonging to the class of anthracene derivatives. Anthracene and its derivatives have been extensively studied due to their unique photophysical properties and applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound, in particular, features a 5-methyl-1,3-phenylene group bridging two anthracene units, which can significantly influence its chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 9,9’-(5-Methyl-1,3-phenylene)dianthracene typically involves the Suzuki cross-coupling reaction. This method allows for the attachment of various substituents to tailor the chemical structure . The reaction conditions generally include the use of palladium catalysts and arylboronic acids, which facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route while optimizing reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
9,9’-(5-Methyl-1,3-phenylene)dianthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the anthracene rings are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds .
Wissenschaftliche Forschungsanwendungen
9,9’-(5-Methyl-1,3-phenylene)dianthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its fluorescent properties make it useful as a probe for studying biological systems.
Industry: Utilized in the development of OLEDs, organic photovoltaics, and other electronic devices
Wirkmechanismus
The mechanism by which 9,9’-(5-Methyl-1,3-phenylene)dianthracene exerts its effects is primarily through its photophysical properties. The compound can absorb light and undergo electronic transitions, which are useful in applications such as OLEDs and fluorescent probes. The molecular targets and pathways involved include interactions with light and energy transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9,9’-(5-Methyl-1,3-phenylene)dianthracene include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion systems.
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Exhibits unique photophysical properties due to the presence of electron-withdrawing groups.
9-(4-Phenylethynyl)anthracene: Synthesized via Sonogashira cross-coupling, this compound has distinct optical properties.
The uniqueness of 9,9’-(5-Methyl-1,3-phenylene)dianthracene lies in its specific structural configuration, which can influence its reactivity and photophysical behavior compared to other anthracene derivatives.
Eigenschaften
CAS-Nummer |
821808-29-1 |
|---|---|
Molekularformel |
C35H24 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
9-(3-anthracen-9-yl-5-methylphenyl)anthracene |
InChI |
InChI=1S/C35H24/c1-23-18-28(34-30-14-6-2-10-24(30)20-25-11-3-7-15-31(25)34)22-29(19-23)35-32-16-8-4-12-26(32)21-27-13-5-9-17-33(27)35/h2-22H,1H3 |
InChI-Schlüssel |
OJEQPXCDRPPPQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42)C5=C6C=CC=CC6=CC7=CC=CC=C75 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


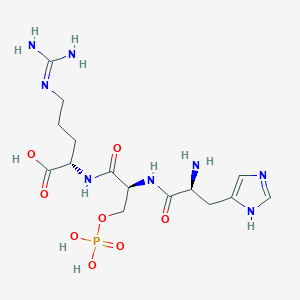
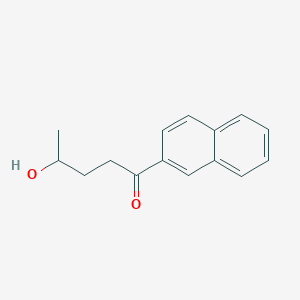

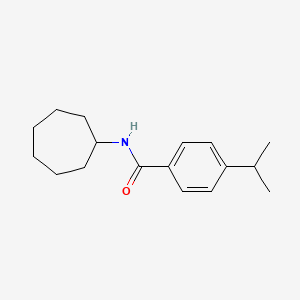
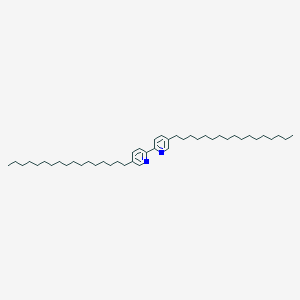
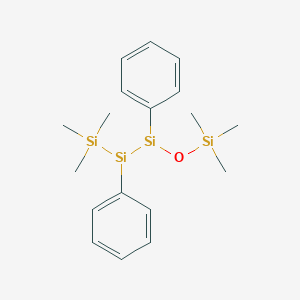
![3-[5-(4-Chloroanilino)pyridin-3-yl]phenol](/img/structure/B14212346.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14212354.png)
